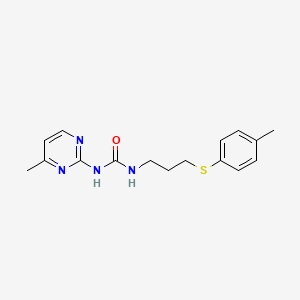

1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea

Description

1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a pyrimidine ring and a thioether linkage, suggests potential biological activity and industrial utility.

Properties

IUPAC Name |

1-[3-(4-methylphenyl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-12-4-6-14(7-5-12)22-11-3-9-18-16(21)20-15-17-10-8-13(2)19-15/h4-8,10H,3,9,11H2,1-2H3,(H2,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIXKAWVZZQXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic or basic conditions.

Thioether Formation:

Urea Formation: The final step involves the reaction of the pyrimidine-thioether intermediate with an isocyanate or a carbamate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The urea moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Amines, alcohols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced pyrimidine derivatives.

Substitution Products: Urea derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Agriculture: As a possible agrochemical for pest control or plant growth regulation.

Materials Science: As a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea may involve interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, potentially interfering with DNA or RNA synthesis. The thioether group may enhance binding affinity to certain proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methylpyrimidin-2-yl)-3-(3-phenylpropyl)urea: Lacks the thioether group, which may result in different biological activity.

1-(4-Methylpyrimidin-2-yl)-3-(3-(m-tolylthio)propyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is unique due to the presence of both a pyrimidine ring and a thioether linkage, which may confer distinct chemical and biological properties compared to other urea derivatives.

Biological Activity

1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea can be represented as follows:

- Molecular Formula : C15H18N4OS

- Molecular Weight : 302.39 g/mol

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of urea derivatives, including 1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea. In vitro evaluations against Plasmodium falciparum (Pf) have shown promising results:

- IC50 Values : Compounds similar to this urea derivative exhibited IC50 values ranging from 0.09 to 7.2 μM against the chloroquine-resistant 3D7 strain of P. falciparum .

- Selectivity Index (SI) : The selectivity index, calculated as the ratio of antimalarial activity to mammalian cytotoxicity, indicated favorable profiles for certain derivatives, with SI values reaching up to 54 .

The mechanism by which these compounds exert their antimalarial effects involves inhibition of specific protein kinases in the malaria parasite. Notably, the urea group is believed to form hydrogen bonds with key residues in the ATP binding site of PfCDPK1, a crucial enzyme for parasite survival .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various urea derivatives have provided insights into how modifications affect biological activity:

| Compound | Substituent | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 21 | Aniline | 0.47 | 20 |

| 22 | Indazole | 0.42 | 17 |

| 23 | Benzimidazole | 0.60 | 13 |

These findings indicate that the position and nature of substituents significantly influence both potency and selectivity against malaria parasites compared to mammalian cells .

Case Studies

In a recent study involving a series of phenylurea substituted pyrimidines, researchers synthesized and evaluated multiple derivatives for their antimalarial activity. The most active compounds were those with substituents at the meta or para positions relative to the urea group, demonstrating enhanced potency and selectivity .

Cytotoxicity Assessment

While exploring the therapeutic potential, it is crucial to evaluate cytotoxicity against human cell lines such as HepG2. The results indicated that while some compounds showed potent antimalarial activity, they also exhibited moderate cytotoxic effects, necessitating further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.